Cas no 16332-18-6 (4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl)-)

4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl)-, is a substituted piperidine derivative featuring a 4-bromophenyl group at the 4-position and a benzyl group at the nitrogen atom. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, serving as a potential intermediate for the development of pharmacologically active molecules. The bromophenyl moiety offers a reactive site for further functionalization via cross-coupling reactions, while the benzyl group enhances stability and modulates steric and electronic properties. Its well-defined structure and synthetic utility make it valuable for research applications, particularly in the design of ligands and bioactive compounds.
4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl)- structure
16332-18-6 structure
Product Name:4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl)-
CAS No:16332-18-6
MF:C18H20BrNO
MW:346.261504173279
CID:1342763
PubChem ID:5333525
Update Time:2025-10-31

4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl)-
    • 1-benzyl-4-(4-bromophenyl)piperidin-4-ol
    • DTXSID60416421
    • Oprea1_778788
    • 1-benzyl-4-(4-bromophenyl)-4-piperidinol
    • 1-benzyl-4-(4-bromo-phenyl)-piperidin-4-ol
    • 4-(4-bromophenyl)-1-benzyl-4-hydroxypiperidine
    • MFCD01467907
    • DB-379712
    • 4-(4-bromophenyl)-1-(phenylmethyl)-4-piperidinol
    • SCHEMBL2591097
    • MZPGLOYTGMFUGC-UHFFFAOYSA-N
    • 16332-18-6
    • Inchi: 1S/C18H20BrNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2
    • InChI Key: MZPGLOYTGMFUGC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(CCN(CC2C=CC=CC=2)CC1)O

Computed Properties

  • Exact Mass: 345.07283g/mol
  • Monoisotopic Mass: 345.07283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 23.5Ų

4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB604662-250mg
1-Benzyl-4-(4-bromophenyl)-4-piperidinol; .
16332-18-6
250mg
€343.80 2024-07-19
abcr
AB604662-1g
1-Benzyl-4-(4-bromophenyl)-4-piperidinol; .
16332-18-6
1g
€634.10 2024-07-19
abcr
AB604662-5g
1-Benzyl-4-(4-bromophenyl)-4-piperidinol; .
16332-18-6
5g
€2128.30 2024-07-19

Additional information on 4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl)-

4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl) and Its Significance in Modern Chemical Research

4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl) is a compound with the CAS number 16332-18-6, which has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, serves as a versatile intermediate in the development of various pharmacologically active molecules. The presence of both piperidinol and bromophenyl moieties in its molecular framework imparts distinct reactivity and binding properties, making it a valuable building block for medicinal chemists.

The piperidinol moiety is particularly noteworthy due to its prevalence in biologically active compounds. Piperidine derivatives are known for their ability to modulate a wide range of biological targets, including enzymes and receptors. The incorporation of a hydroxyl group at the 4-position of the piperidine ring enhances its solubility and interaction with biological systems, thereby increasing its potential as a pharmacophore. This feature has been leveraged in the design of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.

In contrast, the bromophenyl group introduces a halogenated aromatic ring that is highly reactive in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of intricate heterocyclic compounds. The bromine atom's electron-withdrawing nature also influences the electronic properties of the molecule, making it an excellent candidate for further functionalization.

The combination of these structural elements in 4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl) makes it a particularly interesting compound for drug discovery efforts. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, which are critical in cancer therapy. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with various diseases. By targeting specific kinases, inhibitors can modulate these pathways, leading to therapeutic effects.

One notable application of this compound is in the development of tyrosine kinase inhibitors (TKIs). These inhibitors have revolutionized the treatment of certain types of cancer by selectively blocking the activity of abnormal kinases. The phenylmethyl group in 4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl), also known as benzyl group, contributes to the steric and electronic properties necessary for effective binding to kinase active sites. This has been demonstrated in several computational studies that model the interactions between such compounds and their target enzymes.

The bromophenyl moiety further enhances the potential of this compound as a drug intermediate by allowing for easy modification through palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse substituents at various positions on the aromatic ring, thereby expanding the chemical space available for drug design. Such modifications can fine-tune the pharmacological properties of lead compounds, improving their potency, selectivity, and pharmacokinetic profiles.

In addition to its role in kinase inhibition, 4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl) has shown promise in other therapeutic areas. For instance, it has been explored as a precursor in the synthesis of compounds with anti-inflammatory and analgesic properties. The piperidinol scaffold is known to interact with serotonergic and dopaminergic systems, which are implicated in pain perception and inflammation regulation. By designing derivatives based on this core structure, researchers have identified novel molecules that exhibit significant therapeutic potential.

The compound's versatility also extends to its use in material science applications. The unique combination of functional groups allows for its incorporation into polymers and coatings that exhibit enhanced mechanical strength and chemical stability. These properties make it valuable for developing advanced materials used in electronics, construction, and automotive industries.

The synthesis of 4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl) involves multi-step organic transformations that highlight modern synthetic methodologies. Recent advances in catalytic systems have enabled more efficient and sustainable routes to this compound. For example, transition-metal-catalyzed reactions now allow for cleaner transformations with reduced byproduct formation. These improvements align with global efforts to minimize environmental impact while maximizing yield and purity.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents derived from structurally diverse molecules like 4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl). Collaborative efforts between academia and industry have led to innovative approaches that leverage computational chemistry and high-throughput screening to accelerate drug discovery pipelines. Such initiatives are crucial for addressing unmet medical needs and developing next-generation treatments.

In conclusion, 4-Piperidinol, 4-(4-bromophenyl)-1-(phenylmethyl), with its CAS number 16332-18-6, represents a significant advancement in chemical research with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active compounds targeting various diseases. As research continues to uncover new methodologies for its synthesis and application, this compound will undoubtedly play an increasingly important role in future scientific endeavors.

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